molecular formula C13HF9 B093740 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene CAS No. 19113-94-1

1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene

Cat. No. B093740
CAS RN: 19113-94-1
M. Wt: 328.13 g/mol
InChI Key: CNHYOPDONFWHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene, also known as perfluorofluorene, is a fluorinated organic compound that has gained significant attention in the scientific community due to its unique properties. It is a colorless, odorless, and non-toxic compound that is highly stable and resistant to chemical reactions.

Mechanism Of Action

The mechanism of action of 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene is not well understood. However, it is believed that its unique fluorinated structure contributes to its stability and resistance to chemical reactions. It has been suggested that the fluorine atoms in the compound may interact with other molecules through van der Waals forces, hydrogen bonding, and electrostatic interactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health or the environment.

Advantages And Limitations For Lab Experiments

1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene has several advantages for lab experiments. It is a highly stable and resistant compound that can be easily synthesized through various methods. Additionally, its unique fluorinated structure makes it a useful building block for the synthesis of other fluorinated compounds. However, its limited solubility in common solvents can be a limitation for some experiments.

Future Directions

There are several future directions for the research of 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene. One potential direction is the investigation of its use as a fluorescent probe in biological imaging. Additionally, further research could be conducted on its potential use in organic photovoltaics and as a lubricant in microelectromechanical systems. Finally, the synthesis of new fluorinated compounds using 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene as a building block could also be an area of future research.
Conclusion
1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene is a unique fluorinated compound that has gained significant attention in the scientific community due to its stability and resistance to chemical reactions. It has a wide range of scientific research applications, including the synthesis of various fluorinated compounds, NMR spectroscopy, biological imaging, organic photovoltaics, and lubrication in microelectromechanical systems. While its mechanism of action and biochemical and physiological effects are not well understood, it is a low-toxicity compound that has several advantages for lab experiments. Future research directions include investigating its use as a fluorescent probe in biological imaging, its potential use in organic photovoltaics and as a lubricant in microelectromechanical systems, and the synthesis of new fluorinated compounds using 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene as a building block.

Synthesis Methods

The synthesis of 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene can be achieved through various methods, including direct fluorination, electrochemical fluorination, and photochemical fluorination. Direct fluorination involves the reaction of fluorene with fluorine gas in the presence of a catalyst. Electrochemical fluorination involves the electrolysis of fluorene in a solution containing a fluorine-containing electrolyte. Photochemical fluorination involves the irradiation of fluorene with ultraviolet light in the presence of a fluorine-containing gas.

Scientific Research Applications

1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene has a wide range of scientific research applications. It has been used as a building block for the synthesis of various fluorinated compounds, including liquid crystals, polymers, and OLED materials. It has also been used as a fluorinated probe in NMR spectroscopy and as a fluorescent probe in biological imaging. Additionally, 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene has been investigated for its potential use in organic photovoltaics and as a lubricant in microelectromechanical systems.

properties

CAS RN

19113-94-1

Product Name

1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene

Molecular Formula

C13HF9

Molecular Weight

328.13 g/mol

IUPAC Name

1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene

InChI

InChI=1S/C13HF9/c14-5-3-1(6(15)10(19)12(21)8(3)17)2-4(5)9(18)13(22)11(20)7(2)16/h5H

InChI Key

CNHYOPDONFWHBL-UHFFFAOYSA-N

SMILES

C1(C2=C(C3=C1C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F)F

Canonical SMILES

C1(C2=C(C3=C1C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.